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molecular formula C16H14N2OS2 B8760863 N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide

N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide

Cat. No. B8760863
M. Wt: 314.4 g/mol
InChI Key: MIZKYYBZASRDKY-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

79.7 mg of sodium hydride (as a 60% w/w dispersion in mineral oil) were added to a solution of 303.1 mg of 4-acetamidothiophenol in 6 ml of dimethylformamide at room temperature, followed by the addition of a solution of 454.8 mg of 2-bromomethyl-benzothiazole in 1 ml of dimethylformamide. The resulting mixture was stirred at room temperature for 2 hours, after which the reaction mixture was diluted with ethyl acetate, washed with water and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 1:2 by volume mixture of hexane and ethyl acetate as the eluent, to give 462.7 mg (yield 81%) of the title compound as a solid having a melting point of 147° to 149° C.
Quantity
79.7 mg
Type
reactant
Reaction Step One
Quantity
303.1 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
454.8 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][CH:8]=1)(=[O:5])[CH3:4].Br[CH2:15][C:16]1[S:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1>CN(C)C=O.C(OCC)(=O)C>[S:17]1[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=[C:16]1[CH2:15][S:13][C:10]1[CH:11]=[CH:12][C:7]([NH:6][C:3](=[O:5])[CH3:4])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
79.7 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
303.1 mg
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
454.8 mg
Type
reactant
Smiles
BrCC=1SC2=C(N1)C=CC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography through silica gel using a 1:2
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)CSC2=CC=C(C=C2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 462.7 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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